(E)-Ethyl 4,4-dimethoxybut-2-enoate (E)-Ethyl 4,4-dimethoxybut-2-enoate
Brand Name: Vulcanchem
CAS No.: 114736-25-3
VCID: VC20867455
InChI: InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+
SMILES: CCOC(=O)C=CC(OC)OC
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol

(E)-Ethyl 4,4-dimethoxybut-2-enoate

CAS No.: 114736-25-3

Cat. No.: VC20867455

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 4,4-dimethoxybut-2-enoate - 114736-25-3

CAS No. 114736-25-3
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name ethyl (E)-4,4-dimethoxybut-2-enoate
Standard InChI InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+
Standard InChI Key SIRJFJKWVNTUKV-AATRIKPKSA-N
Isomeric SMILES CCOC(=O)/C=C/C(OC)OC
SMILES CCOC(=O)C=CC(OC)OC
Canonical SMILES CCOC(=O)C=CC(OC)OC

(E)-Ethyl 4,4-dimethoxybut-2-enoate is an organic compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . It is classified as an ester, featuring a butenoate structure with two methoxy groups attached at the 4-position, which contributes to its unique chemical properties and reactivity. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity.

Synthesis Methods

Several methods exist for synthesizing (E)-Ethyl 4,4-dimethoxybut-2-enoate, though specific details on these methods are not extensively documented in the available literature. Generally, the synthesis of such esters involves reactions that form the ester linkage and introduce the methoxy groups at the desired positions. The yield and purity can vary significantly based on the reaction conditions employed.

Applications

(E)-Ethyl 4,4-dimethoxybut-2-enoate is primarily used in organic synthesis due to its reactive nature. It can participate in various reactions, including conjugate additions and cycloadditions, making it a valuable intermediate in the synthesis of more complex molecules. Its applications extend into medicinal chemistry, where its derivatives may exhibit biological activity.

Related Compounds

Several compounds share structural similarities with (E)-Ethyl 4,4-dimethoxybut-2-enoate:

Compound NameStructure TypeUnique Features
4,4-Dimethoxybutanoic acidCarboxylic AcidLacks the double bond; more polar due to carboxylic group.
Ethyl 4-methoxybutanoateEsterContains only one methoxy group; different reactivity.
3-Methoxybutanoic acidCarboxylic AcidMethoxy group at a different position; alters properties.
Ethyl (E)-3-methoxybut-2-enoateEsterDifferent positioning of methoxy group affects reactivity.

These compounds differ in their functional groups and the positioning of methoxy groups, leading to variations in reactivity and chemical properties.

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